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Compound of Interest

Compound Name: 1-Bromo-10-phenyldecane

Cat. No.: B1273156 Get Quote

CAS Number: 85562-26-1

This technical guide provides a comprehensive overview of 1-Bromo-10-phenyldecane, a

bifunctional organic molecule of interest to researchers, scientists, and professionals in drug

development. This document details its chemical and physical properties, outlines a probable

synthetic route and its application in palladium-catalyzed cross-coupling reactions, and

discusses its potential, though currently underexplored, relevance in medicinal chemistry.

Chemical and Physical Properties
1-Bromo-10-phenyldecane is a long-chain haloalkane featuring a terminal phenyl group and a

primary bromo substituent. This structure makes it a versatile intermediate in organic synthesis,

allowing for the introduction of a ten-carbon chain with a phenyl terminus through reactions at

the carbon-bromine bond.

Table 1: Physicochemical Properties of 1-Bromo-10-phenyldecane
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Property Value Source

CAS Number 85562-26-1 [1]

Molecular Formula C₁₆H₂₅Br [1]

Molecular Weight 297.28 g/mol [1]

Appearance Not Available [2]

Boiling Point 144-148 °C at 0.005 Torr

Density 1.111 ± 0.06 g/cm³ (Predicted)

InChI

InChI=1S/C16H25Br/c17-15-

11-6-4-2-1-3-5-8-12-16-13-9-7-

10-14-16/h7,9-10,13-14H,1-

6,8,11-12,15H2

[3]

InChIKey
DTPVJMBHPQHEHV-

UHFFFAOYSA-N
[3]

SMILES
C1=CC=C(C=C1)CCCCCCCC

CCBr

Synthesis of 1-Bromo-10-phenyldecane
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-10-
phenyldecane is not readily available in the surveyed literature, a plausible and efficient

synthetic route can be proposed based on established organic chemistry methodologies. A

common approach would involve the bromination of a corresponding alcohol, 10-phenyldecan-

1-ol.

Proposed Experimental Protocol: Bromination of 10-
phenyldecan-1-ol
This two-step synthesis involves the preparation of the precursor alcohol followed by its

conversion to the target bromoalkane.

Step 1: Synthesis of 10-phenyldecan-1-ol
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A Grignard reaction between a C10 bromo-alcohol derivative (with the hydroxyl group

protected) and benzaldehyde, followed by deprotection and reduction of the resulting

secondary alcohol, would be a viable route. Alternatively, a more straightforward approach is

the reaction of a phenyl Grignard reagent with a 10-halo-decanol derivative.

Step 2: Bromination of 10-phenyldecan-1-ol

The conversion of the terminal alcohol to a bromide can be achieved using various brominating

agents. A common and effective method is the Appel reaction, using carbon tetrabromide

(CBr₄) and triphenylphosphine (PPh₃).

Detailed Protocol:

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 10-phenyldecan-1-ol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in a

suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Triphenylphosphine: Slowly add triphenylphosphine (1.2 equivalents) portion-wise

to the stirred solution. The reaction is exothermic, and the slow addition helps to control the

temperature.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or

until thin-layer chromatography (TLC) indicates the complete consumption of the starting

alcohol.

Work-up: Quench the reaction by adding water. Extract the aqueous layer with

dichloromethane. Combine the organic layers and wash with brine.

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by flash column chromatography

on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-10-phenyldecane.
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Proposed Synthesis of 1-Bromo-10-phenyldecane

Step 1: Precursor Synthesis Step 2: Bromination (Appel Reaction)

10-Halo-decan-1-ol

10-phenyldecan-1-ol

 Phenyl Grignard Reagent

Phenyl Grignard Reagent 10-phenyldecan-1-ol
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 CBr4, PPh3
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Fig. 1: Proposed synthetic workflow for 1-Bromo-10-phenyldecane.

Reactivity and Applications in Organic Synthesis
The primary utility of 1-Bromo-10-phenyldecane in research is as a building block in the

synthesis of more complex molecules, particularly diarylalkanes.[4] This is achieved through

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the

context of 1-Bromo-10-phenyldecane, it allows for the coupling of the 10-phenyldecyl moiety

with a variety of aryl or heteroaryl boronic acids or esters.

General Reaction Scheme:

Where R is an aryl or heteroaryl group.

Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura coupling of an

arylboronic acid with 1-Bromo-10-phenyldecane. Optimization of the catalyst, ligand, base,

and solvent may be necessary for specific substrates.
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Materials:

1-Bromo-10-phenyldecane (1 equivalent)

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

Reaction Setup: To a Schlenk flask, add 1-Bromo-10-phenyldecane, the arylboronic acid,

the palladium catalyst, and the base.

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat

this process three times.

Solvent Addition: Add the degassed solvent system to the flask via syringe.

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by TLC or GC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography.
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Catalytic Cycle of Suzuki-Miyaura Coupling
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Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data
While experimental spectroscopic data for 1-Bromo-10-phenyldecane is not widely published,

data for structurally similar compounds can provide an indication of the expected spectral
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characteristics.

Table 2: Predicted and Analogous Spectroscopic Data

Spectrum Predicted/Analogous Data

¹H NMR

Signals for the phenyl group protons would

appear in the aromatic region (δ 7.1-7.3 ppm).

The methylene protons adjacent to the bromine

atom would be a triplet at approximately δ 3.4

ppm. The methylene protons adjacent to the

phenyl group would be a triplet around δ 2.6

ppm. The remaining methylene protons in the

alkyl chain would appear as a broad multiplet

between δ 1.2 and 1.8 ppm.

¹³C NMR

The carbon attached to the bromine would be

expected around δ 34 ppm. The carbons of the

phenyl ring would appear between δ 125 and

143 ppm. The remaining aliphatic carbons

would resonate between δ 28 and 36 ppm.

Mass Spec (EI)

The mass spectrum would likely show a

molecular ion peak (M+) and an M+2 peak of

similar intensity, characteristic of a bromine-

containing compound. Fragmentation would

likely involve cleavage of the carbon-bromine

bond and fragmentation of the alkyl chain.

IR Spectroscopy

Characteristic peaks would include C-H

stretching of the aromatic ring (around 3030

cm⁻¹), C-H stretching of the alkyl chain (2850-

2960 cm⁻¹), C=C stretching of the aromatic ring

(around 1600 and 1450 cm⁻¹), and C-Br

stretching (in the fingerprint region, typically

below 700 cm⁻¹).
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Potential Applications in Drug Development and
Medicinal Chemistry
Long-chain diarylalkanes, the products of coupling reactions with 1-Bromo-10-phenyldecane,

represent a class of compounds with potential biological activity. The long, flexible alkyl chain

provides lipophilicity, which can be crucial for membrane permeability and interaction with

hydrophobic binding pockets in biological targets. The two aryl groups can be tailored to

interact with specific residues in a protein's active site.

While no specific biological activity has been reported for 1-Bromo-10-phenyldecane or its

immediate derivatives, the structural motif of diarylalkanes is found in some biologically active

molecules. For instance, certain diaryl compounds have shown anti-inflammatory or anticancer

properties.[5] The use of long alkyl chains as linkers is also a common strategy in the design of

molecules like PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an

E3 ubiquitin ligase into proximity.

Further research is needed to explore the potential of 1-Bromo-10-phenyldecane as a

scaffold in the development of new therapeutic agents. An experimental workflow for such an

investigation is proposed below.
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Workflow for Biological Evaluation
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Fig. 3: Proposed experimental workflow for the biological evaluation of diarylalkanes derived
from 1-Bromo-10-phenyldecane.

Conclusion
1-Bromo-10-phenyldecane is a valuable synthetic intermediate, primarily utilized in the

construction of diarylalkanes through palladium-catalyzed cross-coupling reactions. While
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detailed experimental and spectroscopic data for this specific compound are sparse in publicly

available literature, its synthesis and reactivity can be reliably predicted from established

chemical principles. Its potential in medicinal chemistry as a scaffold for generating libraries of

long-chain diarylalkanes for biological screening remains an area ripe for exploration. This

guide provides a foundational understanding for researchers interested in utilizing this versatile

chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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